molecular formula C18H11ClN2O2 B12690383 Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- CAS No. 88949-37-5

Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl-

Cat. No.: B12690383
CAS No.: 88949-37-5
M. Wt: 322.7 g/mol
InChI Key: XSLWOAFWQUGVDC-UHFFFAOYSA-N
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Description

Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- is a heterocyclic compound that has garnered significant interest in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form an intermediate hydrazone, which is then cyclized to form the pyrrolo(3,4-c)pyrrole core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo(3,4-c)pyrrole-1,4-dione derivatives, while substitution reactions can produce a wide range of functionalized pyrroles .

Mechanism of Action

The mechanism of action of Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo(3,4-c)pyrrole derivatives with different substituents on the pyrrole ring. Examples include:

Uniqueness

Pyrrolo(3,4-c)pyrrole-1,4-dione, 3-(4-chlorophenyl)-2,5-dihydro-6-phenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

CAS No.

88949-37-5

Molecular Formula

C18H11ClN2O2

Molecular Weight

322.7 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-hydroxy-1-phenyl-2H-pyrrolo[3,4-c]pyrrol-6-one

InChI

InChI=1S/C18H11ClN2O2/c19-12-8-6-11(7-9-12)16-14-13(17(22)21-16)15(20-18(14)23)10-4-2-1-3-5-10/h1-9,20,23H

InChI Key

XSLWOAFWQUGVDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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